molecular formula C8H10N2O3 B12072343 5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid

5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12072343
M. Wt: 182.18 g/mol
InChI Key: MBMJWYVPLSUTHM-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused to an oxazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.

    Construction of the Oxazole Ring: The oxazole ring is often formed via cyclization reactions involving amides and aldehydes or ketones under acidic or basic conditions.

    Coupling of Pyrrolidine and Oxazole Rings: The two rings are then coupled through various methods, such as condensation reactions, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.

    5-(Pyrrolidin-2-yl)-1,3-imidazole-4-carboxylic acid: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to its thiazole and imidazole analogs

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c11-8(12)6-7(13-4-10-6)5-2-1-3-9-5/h4-5,9H,1-3H2,(H,11,12)

InChI Key

MBMJWYVPLSUTHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(N=CO2)C(=O)O

Origin of Product

United States

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